molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

Cat. No. B1670232
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-MAPP is a derivative of ceramide and an inhibitor of alkaline ceramidase . It is selective for alkaline ceramidase over acid ceramidase . It is available in a plastic ampoule .


Synthesis Analysis

D-erythro-MAPP is a synthetic analog of ceramide . It selectively inhibits alkaline ceramidase both in vitro and in HL-60 cells .


Molecular Structure Analysis

The molecular formula of D-erythro-MAPP is C23H39NO2 . Its average mass is 361.561 Da and its monoisotopic mass is 361.298065 Da .


Chemical Reactions Analysis

D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner . It induces G0/G1 arrest in cell cycle progression resulting in growth suppression .


Physical And Chemical Properties Analysis

D-erythro-MAPP is a solid substance . It is white to off-white in color . It is soluble in DMF and ethanol to 20 mg/mL (55.32 mM) and in DMSO to 1 mg/mL (2.77 mM) .

Scientific Research Applications

1. Role in Cell Cycle Arrest and Growth Suppression

D-erythro-MAPP, specifically (1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol, has been studied for its cellular and biochemical activities. In a study involving HL-60 human promyelocytic leukemia cells, D-erythro-MAPP was found to cause a concentration- and time-dependent suppression of growth, accompanied by an arrest in the G/G phase of the cell cycle. This mimics the action of exogenous ceramides. It also elevates endogenous ceramide levels and functions as an inhibitor of alkaline ceramidase, which results in growth suppression and cell cycle arrest (Bielawska et al., 1996).

2. Potential Therapeutic Agent in Alzheimer's Disease

Research has indicated the potential of vitamin D analogs, such as Maxacalcitol, in improving cognitive functions in Alzheimer's Disease (AD). These analogs act on the Keap1-Nrf2 signaling pathway in AD. The study demonstrates that Maxacalcitol, a vitamin D analog, significantly improved cognitive dysfunction and the histopathological state of the brains of Alzheimer rats, suggesting its use as a therapeutic agent in AD treatment (El-Din et al., 2020).

3. Investigating Cellular Death Mechanisms

D-erythro-Sphingosine-1-phosphate (S1P), a sphingolipid metabolite, has been found to affect various neuronal functions, including cell fate. Studies have demonstrated that S1P induces cell death in undifferentiated PC12 cells, a neuronal model cell line, through the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), leading to the release of cytochrome c and DNA fragmentation. This highlights the potential role of S1P and its derivatives in understanding cell death mechanisms (Takashiro et al., 2005).

4. Cardioprotective Role in Myocardial Infarction

A study on Darbepoetin Alfa, an analog of erythropoietin, showed its cardioprotective role against myocardial infarction in rats. The research indicated that Darbepoetin Alfa could reduce myocardial necrosis and infarct size, suggesting its potential therapeutic role in acute myocardial infarction treatment (Baker et al., 2007).

5. Role in Erythroid Differentiation

Investigations into the role of Ras and MAP kinases (MAPKs) in regulating erythroid differentiationused a cell line derived from Friend virus-induced murine erythroleukemia. The study found that a dominant negative ras mutant induced differentiation even in the absence of erythropoietin, suggesting the basal Ras activity is essential for maintaining the undifferentiated phenotype. This highlights the importance of the Ras/ERK signaling pathway in erythroid differentiation (Matsuzaki et al., 2000).

6. Impact on Gap Junction Integrity

Desmoplakin, an essential component of desmosomes, was studied for its role in maintaining gap junctions by inhibiting the Ras/MAPK pathway. Mutations in Desmoplakin can cause cardiac diseases like arrhythmogenic cardiomyopathy. The study revealed that Desmoplakin prevents the lysosomal-mediated degradation of Connexin-43, thereby maintaining gap junction integrity, indicating its potential role in cellular communication and pathologies (Kam et al., 2018).

7. Neurorestorative Effects Post-Traumatic Brain Injury

Erythropoietin was found to have neurorestorative effects when administered after traumatic brain injury (TBI) in rats. The treatment resulted in significant improvement in spatial memory and an increase in newly formed neurons, suggesting Erythropoietin's potential in enhancing neurogenesis and providing neuroprotection post-TBI (Lu et al., 2005).

8. Investigating Congenital Dyserythropoietic Anemia

A study identified mutations in the codanin-1 gene as the cause of Congenital Dyserythropoietic Anemia type I. The findings provide insights into the genetic underpinnings of this rare group of inherited red-blood-cell disorders, offering a basis for further research on the mechanisms underlying normal erythropoiesis (Dgany et al., 2002).

9. Roles in Drosophila Development

Research on Mitogen-activated protein kinase (MAPK) phosphatase 3 (MKP-3) in Drosophila demonstrated its critical involvement in cell differentiation, proliferation, and gene expression by suppressing the Ras/DERK pathway. This study provides direct evidence of MKP-3's indispensable role in regulating DERK signaling activity during Drosophila development (Kim et al., 2004).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that D-erythro-MAPP and its analogs could be potential candidates for anticancer treatment .

properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-erythro-MAPP

CAS RN

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythro-MAPP
Reactant of Route 2
Reactant of Route 2
D-erythro-MAPP
Reactant of Route 3
Reactant of Route 3
D-erythro-MAPP
Reactant of Route 4
Reactant of Route 4
D-erythro-MAPP
Reactant of Route 5
Reactant of Route 5
D-erythro-MAPP
Reactant of Route 6
Reactant of Route 6
D-erythro-MAPP

Citations

For This Compound
93
Citations
E Çömlekçi, CV Sezer, HM Kutlu - Int. J. Sci. Res. in Biological …, 2020 - researchgate.net
… In this study, D-erythro-MAPP nanoparticle formulation was synthesized and used to investigate the cytotoxic, antiproliferative and apoptosis initiation activities on A549 cell line. The …
Number of citations: 3 www.researchgate.net
A Bielawska, MS Greenberg, D Perry, S Jayadev… - Journal of Biological …, 1996 - ASBMB
… D-erythro-MAPP produced a time dependent suppression of growth that was predominantly characterized by a cytostatic effect on proliferation. On the other hand, L-erythro-MAPP was …
Number of citations: 242 www.jbc.org
M KUTLU, H İZGÖRDÜ, E Çömlekçi… - Bilecik Şeyh Edebali …, 2019 - dergipark.org.tr
… Derythro-MAPP triggered apoptosis in short-term application of 24 hours on DU-145 cells. According to results it can be concluded that D-erythro-MAPP … potential of D-erythro-MAPP on …
Number of citations: 7 dergipark.org.tr
MS Choi, MA Anderson, Z Zhang, DB Zimonjic… - Gene, 2003 - Elsevier
… Consistent with these findings, we uncovered that treatment of mice with d-erythro-MAPP prior to feeding C2-ceramide markedly increases the percentage of apoptotic cells in those …
Number of citations: 46 www.sciencedirect.com
T Murase, N Imaeda, N Kondoh… - Journal of Reproduction …, 2004 - jstage.jst.go.jp
… The suspended spermatozoa were pre-incubated at 37 C in air in a water bath for 10 min in the presence or absence of C2-ceramide, C2-DHceramide or D-erythro-MAPP, and further …
Number of citations: 20 www.jstage.jst.go.jp
H İzgördü, C Vejselova Sezer, E Çömlekçi, HM Kutlu - Cytotechnology, 2020 - Springer
… Similar morphological changes were observed in this study as potential anticancer effects of d-erythro-MAPP and d-erythro-MAPP SLN on human breast cancer MCF-7 (Figs. 4 and 5). …
Number of citations: 5 link.springer.com
O Kozawa, D Hatakeyama, H Tokuda, Y Oiso… - Cellular signalling, 2002 - Elsevier
… , we examined the effect of d-erythro-MAPP, an inhibitor of ceramidase [16], on the osteocalcin synthesis stimulated by extracellular sphingomyelinase. d-erythro-MAPP, which alone did …
Number of citations: 13 www.sciencedirect.com
NY Villa, BR Kupchak, I Garitaonandia, JL Smith… - Molecular …, 2009 - ASPET
… Moreover, we demonstrate that FET3 repression by Izh2p can be prevented by d-erythro-MAPP, an alkaline ceramidase inhibitor. Finally, we demonstrate that Izh2p-dependent FET3 …
Number of citations: 98 molpharm.aspetjournals.org
WF Nieuwenhuizen, S van Leeuwen, F Götz… - Chemistry and physics …, 2002 - Elsevier
… The lack of inhibition by several mammalian CDase inhibitors such as d-erythro-MAPP, l-erythro-MAPP or N-oleoylethanolamine points to a novel active site and/or substrate binding …
Number of citations: 25 www.sciencedirect.com
L Kiss, ZS Straky, D Korda, A Parkanyi… - Cardiovascular …, 2014 - academic.oup.com
… SQ 29,548 (1 μM), ceramidase inhibitor D-erythro-MAPP (50 μM), PI3-kinase inhibitor … The use of D-erythro-MAPP, Wortmannin and MK2206 did not alter the vasoactive effects of …
Number of citations: 4 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.